

A Spectroscopic Showdown: (4-methylthiazol-2-yl)methanol and Its Chemical Cousins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-methylthiazol-2-yl)methanol

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A detailed comparative analysis of the spectroscopic characteristics of **(4-methylthiazol-2-yl)methanol** against structurally related thiazole derivatives, providing researchers, scientists, and drug development professionals with essential data for compound identification and characterization.

This guide offers an objective comparison of the spectroscopic profiles of **(4-methylthiazol-2-yl)methanol** with 4-methylthiazole and 2-acetyl-4-methylthiazole. Through a presentation of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, this document aims to elucidate the structural nuances and substituent effects within this important class of heterocyclic compounds. Due to the limited availability of direct experimental data for **(4-methylthiazol-2-yl)methanol**, this guide utilizes predicted spectroscopic values for this compound, a common practice in such comparative analyses.

Structural Comparison of Analyzed Compounds

The structural relationship between **(4-methylthiazol-2-yl)methanol** and the selected related compounds is pivotal for understanding their differing spectroscopic signatures. The presence of a hydroxymethyl group at the 2-position in the primary compound, versus a hydrogen or an acetyl group in the comparators, significantly influences the electronic environment and, consequently, the spectral readouts.

Caption: Chemical structures of the compared thiazole derivatives.

Spectroscopic Data Summary

The following tables provide a comparative overview of the key spectroscopic data for **(4-methylthiazol-2-yl)methanol** and the selected related compounds.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: As specified in citations.

Compound	Proton	Predicted/Experimental Chemical Shift (δ , ppm)
(4-methylthiazol-2-yl)methanol	-CH ₃	~2.4
-CH ₂ -		~4.8
-OH	Variable	
Thiazole H-5		~6.9
4-methylthiazole	-CH ₃	2.47
Thiazole H-2		8.64
Thiazole H-5		6.87
2-acetyl-4-methylthiazole	-CH ₃ (thiazole)	~2.5
-C(=O)CH ₃		~2.7
Thiazole H-5		~7.5

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: As specified in citations.

Compound	Carbon	Predicted/Experimental Chemical Shift (δ , ppm)
(4-methylthiazol-2-yl)methanol	-CH ₃	~17
-CH ₂ OH	~60	
Thiazole C-2	~170	
Thiazole C-4	~150	
Thiazole C-5	~115	
4-methylthiazole	-CH ₃	16.77
Thiazole C-2	152.14	
Thiazole C-4	153.49	
Thiazole C-5	113.11	
2-acetyl-4-methylthiazole	-CH ₃ (thiazole)	~17
-C(=O)CH ₃	~26	
-C=O	~190	
Thiazole C-2	~168	
Thiazole C-4	~155	
Thiazole C-5	~120	

IR Spectroscopy Data

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
(4-methylthiazol-2-yl)methanol	O-H stretch	~3300 (broad)
C-H stretch (sp ³)	~2900	
C=N stretch	~1580	
C-O stretch	~1050	
4-methylthiazole	C-H stretch (sp ²)	~3100
C-H stretch (sp ³)	~2950	
C=N stretch	~1544	
2-acetyl-4-methylthiazole	C-H stretch (sp ³)	~2900
C=O stretch	~1680	
C=N stretch	~1575	

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
(4-methylthiazol-2-yl)methanol	129.03	112, 98, 71
4-methylthiazole	99.01	72, 71, 58, 45
2-acetyl-4-methylthiazole	141.02	126, 99, 85, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

- ^1H NMR Acquisition: Acquire the spectrum using a 300 or 400 MHz NMR spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a greater number of scans (1024 or more) is typically required.[2] A wider spectral window is used, and broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

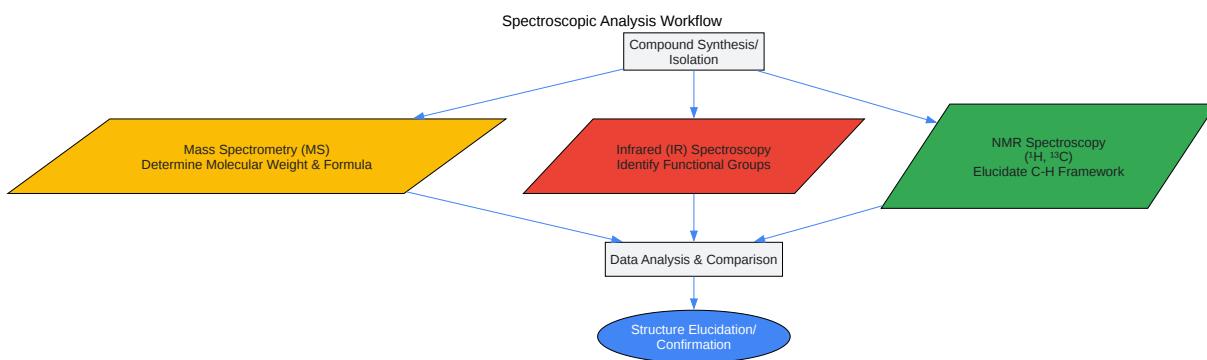
- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing them directly on the ATR crystal.[3]
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[4]
- Ionization: In the ion source, the sample molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).[4][5] EI often leads to characteristic fragmentation patterns.[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .[5]

Workflow for Spectroscopic Analysis

The logical progression for the spectroscopic analysis and structural elucidation of a compound like **(4-methylthiazol-2-yl)methanol** involves a multi-faceted approach where each technique provides complementary information.



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Caption: A typical workflow for the spectroscopic identification of an organic compound.

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